4,6-Dimethylisobenzofuran-1,3-dione
Description
4,6-Dimethylisobenzofuran-1,3-dione (CAS: 5999-20-2) is a bicyclic aromatic compound featuring a fused benzene and furan ring system, with two methyl groups at positions 4 and 6 and two ketone groups at positions 1 and 3. Its molecular formula is C₁₀H₈O₃, with an average mass of 176.171 g/mol and a monoisotopic mass of 176.047344 g/mol .
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4,6-dimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-6(2)8-7(4-5)9(11)13-10(8)12/h3-4H,1-2H3 |
InChI Key |
IHUYUMPALWUDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC2=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5,6-Dimethyl-2-benzofuran-1,3-dione
Molecular Formula : C₁₀H₈O₃ (identical to the target compound).
Key Differences :
Implications :
- The 5,6-dimethyl isomer may exhibit distinct reactivity in electrophilic substitution reactions due to differing electron-donating effects of methyl groups.
Saturated and Epoxy Derivatives
4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
Molecular Formula : C₈H₆O₄.
Key Features :
Comparison :
- The epoxy group increases reactivity in ring-opening reactions, unlike the fully aromatic 4,6-dimethyl derivative.
- Lower molecular weight and altered solubility due to reduced conjugation.
5-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Molecular Formula : C₉H₁₀O₃.
Key Features :
Implications :
- Hydrogenation enhances stability against oxidation but reduces electrophilic aromatic substitution reactivity compared to the target compound.
Heterocyclic Dione Derivatives
Piperazine-2,3-dione Derivatives
Example : 1,4-Disubstituted piperazine-2,3-diones.
Key Features :
Comparison :
- The aromatic 4,6-dimethylisobenzofuran dione may exhibit lower bioavailability but greater thermal stability.
Indolin-1,3-dione Derivatives
Key Features :
Implications :
- The methyl groups in 4,6-dimethylisobenzofuran-1,3-dione could similarly modulate receptor interactions, though this remains unexplored in the provided evidence.
Halogenated and Hydroxylated Analogs
Example : 4-Bromo-6-hydroxybenzofuran derivatives.
Key Features :
Comparison :
- Halogenation increases electrophilicity, making these analogs more reactive in nucleophilic substitutions compared to methyl-substituted diones.
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